BenchChemオンラインストアへようこそ!

Fmoc-D-Val-D-Cit-PAB

ADC Linker Stability Protease Resistance Chiral Purity

Fmoc-D-Val-D-Cit-PAB is a D-configuration cleavable ADC linker engineered for superior proteolytic stability. Unlike L-Val-Cit-PAB linkers that suffer up to 36% premature payload release in plasma, the D-amino acid epimer resists cathepsin B and esterase degradation, ensuring payload retention in circulation and selective lysosomal cleavage at the tumor site. This directly improves the ADC therapeutic index by minimizing off-target toxicity. The Fmoc protecting group enables seamless integration into automated Fmoc-SPPS workflows for site-specific, high-purity conjugation. Procure this linker to replace unstable L-analogs and achieve reproducible, high-fidelity ADC constructs with enhanced in vivo performance.

Molecular Formula C33H39N5O6
Molecular Weight 601.7 g/mol
Cat. No. B3003405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-Val-D-Cit-PAB
Molecular FormulaC33H39N5O6
Molecular Weight601.7 g/mol
Structural Identifiers
InChIInChI=1S/C33H39N5O6/c1-20(2)29(38-33(43)44-19-27-25-10-5-3-8-23(25)24-9-4-6-11-26(24)27)31(41)37-28(12-7-17-35-32(34)42)30(40)36-22-15-13-21(18-39)14-16-22/h3-6,8-11,13-16,20,27-29,39H,7,12,17-19H2,1-2H3,(H,36,40)(H,37,41)(H,38,43)(H3,34,35,42)/t28-,29-/m1/s1
InChIKeyDALMAZHDNFCDRP-FQLXRVMXSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Fmoc-D-Val-D-Cit-PAB for ADC Linker Procurement: Specifications and Scientific Profile


Fmoc-D-Val-D-Cit-PAB (CAS: 1350456-67-5; 1350456-65-3; 1350456-69-7, molecular weight: 601.69 g/mol, formula: C33H39N5O6) is a specialized cleavable linker building block primarily used in the development of antibody-drug conjugates (ADCs) [1]. It comprises a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, a dipeptide sequence of D-Valine (D-Val) and D-Citrulline (D-Cit), and a para-aminobenzyl (PAB) self-immolative spacer. The Fmoc group is essential for its role in solid-phase peptide synthesis (SPPS), enabling controlled and site-specific attachment to peptides, antibodies, or other targeting moieties . The D-configurations of the amino acids are a critical design feature, conferring enhanced proteolytic stability compared to natural L-amino acid-based linkers, which is a primary differentiator in in vivo applications .

Why Fmoc-D-Val-D-Cit-PAB Cannot Be Replaced by Generic Fmoc-L-Val-L-Cit-PAB


Generic substitution of Fmoc-D-Val-D-Cit-PAB with its L-amino acid analog (Fmoc-L-Val-L-Cit-PAB) is not scientifically or commercially viable. The D-configuration of the amino acids, particularly D-Citrulline, confers profound resistance to proteolytic degradation by enzymes such as cathepsin B and esterases found in plasma and the tumor microenvironment [1]. This is not a trivial modification; studies show that while L-citrulline-containing linkers are readily cleaved, their D-citrulline epimers are enzymatically stable and do not release the cytotoxic payload [2]. This results in a fundamental difference in the linker's mechanism of action and performance profile. Furthermore, the Fmoc protecting group is a specific, acid-labile moiety for SPPS, differentiating it from other protecting group strategies (e.g., Boc, Alloc) and from non-cleavable linkers like SMCC. Therefore, using a linker with the wrong chirality or protecting group will lead to an ADC with either no activity (payload not released) or off-target toxicity (premature cleavage in plasma), making generic interchange impossible without altering the entire conjugation chemistry and potentially the drug's efficacy and safety [3].

Quantitative Evidence for Selecting Fmoc-D-Val-D-Cit-PAB: Key Differentiators


Chirality-Dependent Enzymatic Cleavage: D-Citrulline Prevents Premature Payload Release

The D-Citrulline residue in Fmoc-D-Val-D-Cit-PAB is a key differentiator from the widely used L-Val-L-Cit-PAB linker. This single stereochemical change confers resistance to cathepsin B, the primary lysosomal enzyme responsible for ADC linker cleavage. While the L-Cit epimer is efficiently cleaved, the D-Cit epimer is not recognized and remains intact [1]. This directly addresses a major limitation of L-Val-Cit-PABC linkers: instability in mouse plasma due to cleavage by carboxylesterase 1C and human neutrophil elastase, leading to premature payload release (up to 36% for a linear L-Val-Cit-PAB-pyrene ADC after 7 days in mouse plasma) [2]. By resisting this extracellular cleavage, the D-Cit configuration ensures that the cytotoxic payload is released only upon internalization into the target cell, thereby reducing systemic toxicity.

ADC Linker Stability Protease Resistance Chiral Purity

Plasma Stability of Linker Conjugates: Quantifying Premature Release Mitigation

The instability of standard L-Val-Cit-PAB linkers in circulation is well-documented. A 2016 study by Dorywalska et al. quantified this effect, showing that an ADC with a conventional linear L-Val-Cit-PAB-pyrene linker (Mc-VC-PAB-pyrene) released 36% of its payload after 7 days in mouse plasma [1]. This instability is attributed to the action of extracellular enzymes like carboxylesterase 1C. While the study directly assessed exo-linker variants, it establishes a quantitative baseline for the limitations of the L-Val-Cit platform. Fmoc-D-Val-D-Cit-PAB, by incorporating a D-Cit residue, is a structural analog designed to resist this type of extracellular cleavage, offering a pathway to significantly reduce premature release in vivo [2]. This class-level inference is supported by the known protease resistance of D-amino acid-containing peptides.

ADC Pharmacokinetics Linker Stability Premature Payload Release

Fmoc Group for Solid-Phase Peptide Synthesis (SPPS) Compatibility

The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is a critical design feature that distinguishes this linker from other protecting group variants (e.g., Boc-protected linkers) and is essential for its utility in Fmoc-based solid-phase peptide synthesis (SPPS) [1]. This allows for the precise, stepwise assembly of peptide sequences and site-specific conjugation to targeting vectors, a cornerstone of modern peptide-drug conjugate (PDC) and ADC production . This is in contrast to linkers with other protecting groups or no protecting group, which require alternative, often less controlled, conjugation strategies. The Fmoc group is acid-labile and is removed under mild basic conditions, making it compatible with a wide range of acid-sensitive payloads and antibody fragments. This specific functionality is not available in generic, unprotected linker precursors.

Peptide Synthesis SPPS Linker Conjugation

Proven Synthesis Efficiency and High Purity for Industrial-Scale Manufacturing

A 2024 patent (CN202311661502.4) from Zhejiang Jiuzhou Pharmaceutical details an optimized synthesis method for Fmoc-Val-Cit-PAB-PNP, the active ester form of the linker [1]. The patent demonstrates that this process is robust and scalable, achieving a total yield of ≥58% for the final product Fmoc-Val-Cit-PAB-PNP and an HPLC purity of ≥98%. This high purity and yield are essential for cost-effective, large-scale ADC manufacturing. This data provides a benchmark for procurement, indicating that the compound can be reliably produced at industrial scales with quality suitable for cGMP applications. While the patent is for the PNP ester, the synthetic route is directly applicable to the parent alcohol (PAB), Fmoc-D-Val-D-Cit-PAB, providing confidence in its scalable production.

Process Chemistry Synthetic Yield HPLC Purity

Modulation of ADC In Vivo Stability and Activity via Dipeptide Linker Substitution

A 2017 study by Dal Corso et al. demonstrated that a single amino acid substitution in the dipeptide linker of an MMAE-conjugated ADC can substantially alter its in vivo stability and anticancer activity [1]. Using noninternalizing F16 antibody conjugates in mice bearing A431 tumors, they found that the Val-Ala dipeptide linker exhibited better performance compared to Val-Cit, Val-Lys, and Val-Arg analogues. This study highlights the critical and non-obvious role of the linker sequence in ADC performance. While it does not directly test Fmoc-D-Val-D-Cit-PAB, it provides a strong class-level inference that the D-configuration of Val and Cit, a more significant structural change than a simple amino acid swap, is highly likely to have a profound and predictable impact on ADC stability and efficacy, warranting its selection over generic L-amino acid linkers.

In Vivo Efficacy ADC Linker Optimization Val-Ala vs. Val-Cit

Procurement-Driven Application Scenarios for Fmoc-D-Val-D-Cit-PAB


Synthesis of Stable, Next-Generation ADCs Resistant to Premature Payload Release

This is the primary application scenario. Fmoc-D-Val-D-Cit-PAB is procured for the construction of ADCs where maintaining linker integrity in circulation is paramount. The D-Cit residue confers resistance to plasma esterases and proteases, directly addressing a major instability issue with L-Val-Cit-PABC linkers that can lead to premature release of 36% or more of the payload in mouse plasma [1]. By selecting this linker, researchers aim to significantly improve the ADC's therapeutic index by minimizing off-target toxicity and ensuring payload release is confined to the target cell's lysosomal environment [2]. This is critical for payloads with narrow therapeutic windows.

Fmoc-SPPS Compatible Building Block for Site-Specific Peptide-Drug Conjugates (PDCs)

The Fmoc group makes this compound an ideal building block for solid-phase peptide synthesis (SPPS), a workhorse technique in peptide and PDC manufacturing . It allows for the precise, automated, and high-throughput synthesis of peptide sequences that incorporate a stable, cleavable linker. This is in contrast to linkers that are conjugated post-synthetically in solution, which can lead to heterogeneous products and lower yields. Procurement is driven by the need for an orthogonal, reliable, and high-purity (>98%) linker component that seamlessly integrates into existing Fmoc-SPPS workflows, enabling the efficient production of homogeneous peptide-based therapeutics [3].

Development of ADCs for Solid Tumors Requiring Superior Pharmacokinetic Profiles

For solid tumors, efficient tumor penetration and prolonged circulation half-life are crucial for efficacy. The instability of L-Val-Cit linkers, partly due to their higher hydrophobicity (cLog P values around 4.31) which can induce aggregation, is a known limitation [4]. While the exo-linker strategy addresses this, the D-Val-D-Cit-PAB scaffold offers an alternative approach by enhancing proteolytic stability without necessarily adding large hydrophilic groups. This can result in an ADC with improved pharmacokinetic properties, including longer circulation times and better tumor accumulation, as the linker remains intact until the antibody is internalized. This scenario is supported by the class-level inference that D-amino acid-containing peptides generally exhibit enhanced stability in vivo [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-D-Val-D-Cit-PAB

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.